Sodium 3-thiophenacetate
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Overview
Description
Sodium 3-thiophenacetate is an organic compound with the molecular formula C6H5O2S.Na. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene and its derivatives are significant in various fields, including pharmaceuticals, materials science, and organic electronics, due to their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-thiophenacetate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-thiophenacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Sodium 3-thiophenacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-thiophenacetate involves its ability to interact with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Its sulfur-containing structure allows it to form strong interactions with metal ions and other biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Thiophene-2-carboxylate: Another thiophene derivative with similar chemical properties but different substitution patterns.
Thiophene-3-carboxamide: Similar in structure but contains an amide group instead of a carboxylate.
Thiophene-2-sulfonate: Contains a sulfonate group, offering different reactivity and applications.
Uniqueness: Sodium 3-thiophenacetate is unique due to its specific substitution pattern, which influences its reactivity and applications. Its sodium salt form enhances its solubility in water, making it more versatile for various chemical and biological applications .
Properties
CAS No. |
149698-19-1 |
---|---|
Molecular Formula |
C6H5NaO2S |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
sodium;2-thiophen-3-ylacetate |
InChI |
InChI=1S/C6H6O2S.Na/c7-6(8)3-5-1-2-9-4-5;/h1-2,4H,3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
OGOAIZAVJQMMGQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=C1CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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